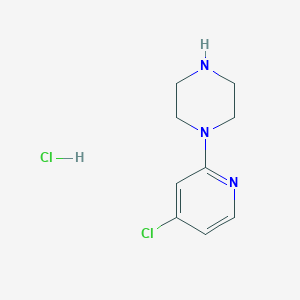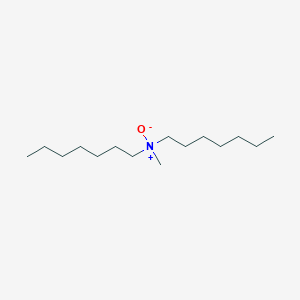
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloropyridin-2-yl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride typically involves the reaction of 4-chloropyridine with piperazine under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . The reaction can be represented as follows:
4-Chloropyridine+Piperazine→1-(4-Chloropyridin-2-yl)piperazine
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are employed.
Major Products Formed
Substitution: Products include various substituted piperazines.
Oxidation: N-oxides of the piperazine derivative.
Reduction: Dechlorinated piperazine derivatives.
科学的研究の応用
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chloropyridin-2-yl)piperazinexhydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can lead to various physiological effects, depending on the target and the context of its use .
類似化合物との比較
Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperazine
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
1-(4-Chloropyridin-2-yl)piperazinexhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in drug development and research .
特性
CAS番号 |
1255099-59-2 |
|---|---|
分子式 |
C9H13Cl2N3 |
分子量 |
234.12 g/mol |
IUPAC名 |
1-(4-chloropyridin-2-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C9H12ClN3.ClH/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13;/h1-2,7,11H,3-6H2;1H |
InChIキー |
JZYBISHNZPRUFY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CC(=C2)Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Amino-pyridin-2-yl)-methyl-amino]-acetic acid methyl ester](/img/structure/B8383813.png)

![Benzoic acid, 4-[(1R)-3,3-difluorocyclopentyl]-](/img/structure/B8383830.png)

![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B8383839.png)


![8-Methoxy-7-nitro-1,3,4,5-tetrahydro-benzo[d]azepin-2-one](/img/structure/B8383848.png)



![5-Chloro-2-ethyl-9-methyl-13-{[(2-methylpyridin-4-yl)oxy]methyl}-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8383881.png)
